molecular formula C14H14N4O B2742540 N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1706079-75-5

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide

Cat. No. B2742540
CAS RN: 1706079-75-5
M. Wt: 254.293
InChI Key: KIRKVICCMRZCNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidines involves several steps. The process typically starts with 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. These are then heated with MeONa at reflux in BuOH, leading to the formation of pyrido[4,3-d]pyrimidin-5-ones or pyrido[4,3-d]pyrimidin-7-ones .

Scientific Research Applications

Inhibitors of NF-kappaB and AP-1 Gene Expression

Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, aiming to improve its oral bioavailability. Modifications at the pyrimidine ring's 2-, 4-, and 5-positions were explored, highlighting the critical nature of the carboxamide group at the 5-position for activity. This study contributes to understanding how structural changes affect the bioactivity of pyrimidine derivatives (Palanki et al., 2000).

Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, demonstrating their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of pyrazolopyrimidine derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).

Antihypertensive Activity of Dihydropyrimidines

Rana et al. (2004) focused on synthesizing dihydropyrimidine derivatives with antihypertensive properties. The study underscores the diverse biological activities associated with dihydropyrimidines, emphasizing the structural-activity relationship necessary for synthesizing biologically active molecules with improved pharmacological profiles (Rana et al., 2004).

Heterocyclic β-Enaminoesters

Wamhoff and Paasch (1990) described the synthesis of novel dihydropyrido[2,3-d]pyrimidines and their derivatives, expanding the chemical diversity and potential applications of pyrimidine-based compounds in medicinal chemistry (Wamhoff & Paasch, 1990).

Met Kinase Inhibitor Discovery

Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting the role of pyrimidine derivatives in targeted cancer therapy. This discovery supports the development of selective kinase inhibitors for therapeutic applications (Schroeder et al., 2009).

Future Directions

The future directions for the study of “N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” and related compounds could involve further exploration of their biological activities and potential applications. For instance, some pyrido[4,3-d]pyrimidines have shown promise as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Mechanism of Action

Target of Action

Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention .

Mode of Action

Similar compounds have been shown to inhibit the activity of their target enzymes, thereby disrupting the biochemical pathways they regulate .

Biochemical Pathways

The biochemical pathways affected by N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide are likely to be those regulated by its target enzymes. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Protein tyrosine kinases are involved in various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. Inhibition of PI3K and protein tyrosine kinases could potentially disrupt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the physiological and pathological state of the organism, the presence of other drugs or substances, and specific conditions such as temperature and pH .

properties

IUPAC Name

N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKVICCMRZCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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